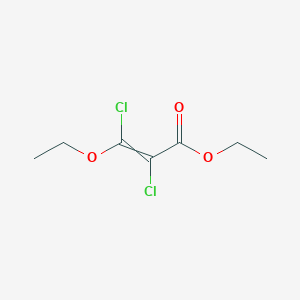![molecular formula C11H13ClHgO5 B14305156 Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 118323-44-7](/img/structure/B14305156.png)
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chlorinated aromatic ring with multiple methoxy and methoxycarbonyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl derivatives with mercuric chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired organomercury compound. The process may involve the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a moderate level to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the production process.
化学反应分析
Types of Reactions
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) derivatives.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organomercury compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and phosphines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
科学研究应用
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and its use as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including its use in antimicrobial and anticancer research.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic ring and methoxy groups may facilitate interactions with other biomolecules, contributing to its overall biological effects.
相似化合物的比较
Similar Compounds
Methylmercury: Another organomercury compound with a simpler structure, known for its neurotoxic effects.
Phenylmercury: Similar in structure but lacks the methoxy and methoxycarbonyl substituents.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.
Uniqueness
Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of multiple methoxy and methoxycarbonyl groups enhances its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
118323-44-7 |
|---|---|
分子式 |
C11H13ClHgO5 |
分子量 |
461.26 g/mol |
IUPAC 名称 |
chloro-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C11H13O5.ClH.Hg/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;1H;/q;;+1/p-1 |
InChI 键 |
MCBWNCDRZUJQOD-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


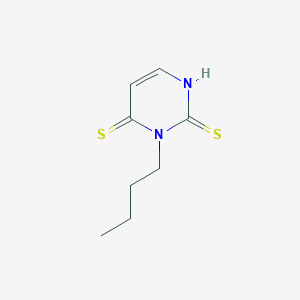
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)

![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
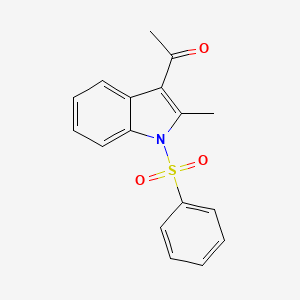
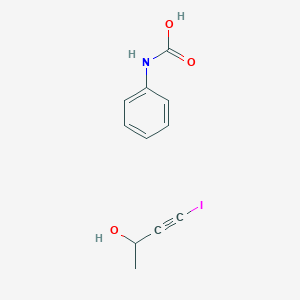
![3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14305111.png)
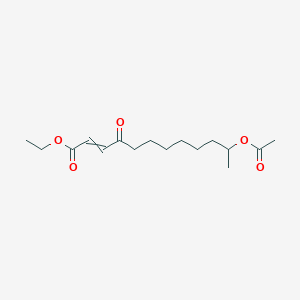
![4'-[2-(Hexyloxy)ethoxy][1,1'-biphenyl]-4-ol](/img/structure/B14305134.png)

![1-(Morpholin-4-yl)-2-[(2-phenyl-1,4-dihydroquinolin-4-yl)oxy]ethan-1-one](/img/structure/B14305139.png)
![[(Oct-1-en-2-yl)tellanyl]benzene](/img/structure/B14305141.png)
